- Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone, Journal of the Serbian Chemical Society, 1994, 59(12), 959-65

Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)

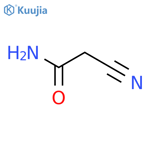

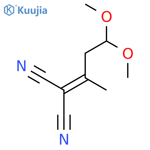

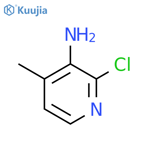

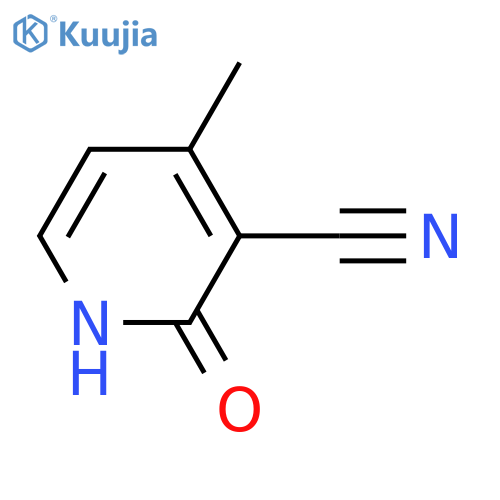

3-Cyano-4-methyl-2-pyridone structure

상품 이름:3-Cyano-4-methyl-2-pyridone

3-Cyano-4-methyl-2-pyridone 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Hydroxy-4-methylnicotinonitrile

- 3-Cyano-4-methyl-2-pyridone

- 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile

- 2-Hydroxy-4-methyl-pyridine-3-carbonitrile

- 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- 4-methyl-2-oxo-1H-pyridine-3-carbonitrile

- 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)

- 2-Hydroxy-4-methylpyridine-3-carbonitrile

- 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Z1198154735

- XSJRLWNOZDULKJ-UHFFFAOYSA-N

- DB-028100

- 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-

- SB52872

- SCHEMBL296497

- 4-methyl-3-cyano-2-pyridone

- 3-cyano-4-methylpyridone

- F17472

- MFCD00716620

- CS-10692

- SY007009

- CS-0037171

- DTXSID20442322

- 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile

- AKOS006274540

- 2-hydroxy-3-cyano-4-methylpyridine

- 93271-59-1

- AKOS015891765

- 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE

- EN300-98342

- 2-hydroxy-4-methyl-3-cyanopyridine

-

- MDL: MFCD00716620

- 인치: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)

- InChIKey: XSJRLWNOZDULKJ-UHFFFAOYSA-N

- 미소: N#CC1=C(C)C=CNC1=O

계산된 속성

- 정밀분자량: 134.04800

- 동위원소 질량: 134.048012819g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 0

- 복잡도: 277

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 0.1

- 토폴로지 분자 극성 표면적: 52.9Ų

실험적 성질

- 밀도: 1.209

- 비등점: 337.7℃ at 760 mmHg

- 플래시 포인트: 158.005℃

- 굴절률: 1.553

- PSA: 56.65000

- LogP: 0.55498

3-Cyano-4-methyl-2-pyridone 보안 정보

- 신호어:Warning

- 피해 선언: H302-H315-H319-H332-H335

- 경고성 성명: P280-P305+P351+P338-P310

- 저장 조건:Inert atmosphere,Room Temperature(BD75655)

3-Cyano-4-methyl-2-pyridone 세관 데이터

- 세관 번호:2933399090

- 세관 데이터:

중국 세관 번호:

2933399090개요:

2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-Cyano-4-methyl-2-pyridone 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107811-250mg |

4-Methyl-2-oxo-1H-pyridine-3-carbonitrile |

93271-59-1 | 98% | 250mg |

¥46.00 | 2024-04-25 | |

| abcr | AB284942-1 g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |

93271-59-1 | 1g |

€136.80 | 2022-06-11 | ||

| abcr | AB284942-25 g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |

93271-59-1 | 25g |

€800.40 | 2022-06-11 | ||

| Enamine | EN300-7181089-10g |

4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

93271-59-1 | 95% | 10g |

$313.0 | 2023-09-01 | |

| Enamine | EN300-7181089-50g |

4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

93271-59-1 | 95% | 50g |

$1109.0 | 2023-09-01 | |

| abcr | AB284942-25g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, 97%; . |

93271-59-1 | 97% | 25g |

€473.80 | 2024-04-15 | |

| eNovation Chemicals LLC | D689007-25g |

3-Cyano-4-methyl-2-pyridone |

93271-59-1 | >97% | 25g |

$125 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1298483-25G |

4-methyl-2-oxo-1H-pyridine-3-carbonitrile |

93271-59-1 | 97% | 25g |

$150 | 2024-07-21 | |

| TRC | C987913-500mg |

3-Cyano-4-methyl-2-pyridone |

93271-59-1 | 500mg |

$87.00 | 2023-05-18 | ||

| Apollo Scientific | OR300781-1g |

3-Cyano-2-hydroxy-4-methylpyridine |

93271-59-1 | 97+% | 1g |

£15.00 | 2025-02-19 |

3-Cyano-4-methyl-2-pyridone 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Potassium carbonate

참조

합성회로 2

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C

참조

- Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C

참조

- Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 50 °C; 50 °C → 10 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt

1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt

참조

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → 90 °C; 1.5 h, 90 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement, Wuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35

합성회로 6

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 10 °C; 2 - 3 h, 50 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

참조

- Method for preparation of 2-chloro-3-amino-4-methylpyridine, China, , ,

합성회로 7

반응 조건

1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; rt

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C

1.3 Solvents: Water ; 50 min, 5 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C

1.3 Solvents: Water ; 50 min, 5 °C

참조

- Improved synthesis of 2-chloro-3-amino-4-methylpyridine, Journal of Heterocyclic Chemistry, 2013, 50(1), 145-148

합성회로 8

반응 조건

1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; overnight, rt

참조

- Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine, China, , ,

합성회로 9

반응 조건

1.1 Reagents: Sulfuric acid

1.2 Solvents: Water

1.2 Solvents: Water

참조

- Process for preparation of 3-amino-2-chloro-4-methylpyridine, World Intellectual Property Organization, , ,

합성회로 10

반응 조건

1.1 Reagents: Sulfuric acid , 2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ; 2 h, 50 °C; 50 °C → rt

참조

- Caspase inhibitors based on pyridazinone scaffold, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

참조

- Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use, World Intellectual Property Organization, , ,

합성회로 12

반응 조건

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt → 0 °C; 0 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt

1.3 Reagents: Sodium bicarbonate ; neutralized, rt

1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled

1.5 Reagents: Potassium bicarbonate ; pH 3

1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt

1.3 Reagents: Sodium bicarbonate ; neutralized, rt

1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled

1.5 Reagents: Potassium bicarbonate ; pH 3

참조

- Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridine, Vibrational Spectroscopy, 2010, 53(2), 189-198

합성회로 13

반응 조건

1.1 Catalysts: Acetic acid , Ammonium acetate Solvents: Toluene ; 8 h, rt → reflux

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C

1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C

1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C

참조

- A concise synthesis of 2-chloro-3-amino-4-methylpyridine, Research on Chemical Intermediates, 2011, 37(6), 599-604

합성회로 14

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Acetic acid

참조

- Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridines, Pharmazie, 1999, 54(8), 571-574

합성회로 15

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 5 h, 0 °C → 50 °C

참조

- Preparation of AXL, c-Met, and TyRo3 inhibitors, World Intellectual Property Organization, , ,

합성회로 16

반응 조건

1.1 Reagents: Sodium Solvents: Diethyl ether ; cooled; 1 h, < 20 °C; 5 h, cooled

1.2 Solvents: Water ; 10 min, rt

1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled

1.2 Solvents: Water ; 10 min, rt

1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled

참조

- Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents, China, , ,

합성회로 17

반응 조건

참조

- Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivatives, Khimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802

합성회로 18

반응 조건

1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; 8 h, reflux; reflux → rt

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C

참조

- Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid system, European Journal of Medicinal Chemistry, 2018, 154, 155-171

합성회로 19

반응 조건

참조

- Studies on the preparation of 3,4-disubstituted 2-methoxypyridines, Journal of Heterocyclic Chemistry, 1999, 36(3), 653-658

3-Cyano-4-methyl-2-pyridone Raw materials

- 2-Butenamide, 2-cyano-3-methyl-

- [(2E)-3-methoxy-1-methylprop-2-en-1-ylidene]malononitrile

- 2-Cyanoacetamide

- 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

- 2,4-Pentadienamide, 2-cyano-5-(dimethylamino)-3-methyl-, (4E)-

- Propanedinitrile, 2-(3,3-diethoxy-1-methylpropylidene)-

- Propanedinitrile, (3-methoxy-1-methyl-2-propenylidene)-

- 2-Amino-4-methylpyridine-3-carbonitrile

- N,N-Dimethylformamide diethyl acetal

- Ethyl acetoacetate

- 2-chloro-4-methylpyridin-3-amine

- 4,4-Dimethoxybutan-2-one

- Ethyl formate

3-Cyano-4-methyl-2-pyridone Preparation Products

3-Cyano-4-methyl-2-pyridone 관련 문헌

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

93271-59-1 (3-Cyano-4-methyl-2-pyridone) 관련 제품

- 23328-64-5(4-Ethyl-2,6-dihydroxynicotinonitrile)

- 788145-27-7(difluoromethanesulfinic acid)

- 1805253-81-9(3-Bromo-2-(bromomethyl)-5-(difluoromethyl)pyridine-4-acetonitrile)

- 1208915-57-4((1-(4-Bromophenyl)cyclopropyl)methanamine Hydrochloride)

- 2388515-38-4(8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride)

- 2138070-93-4(4-Methyl-3-[2-(thiophen-2-yl)ethyl]cyclohexan-1-one)

- 85258-70-4(methyl 4-methoxy-2-oxopent-3-enoate)

- 1806452-63-0(Ethyl 3-(2-bromopropanoyl)-2-(hydroxymethyl)benzoate)

- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)

- 1288992-05-1(2-Nitro-6-(trifluoromethyl)isonicotinaldehyde)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone

순결:99%

재다:25g

가격 ($):248.0